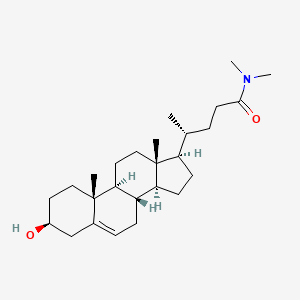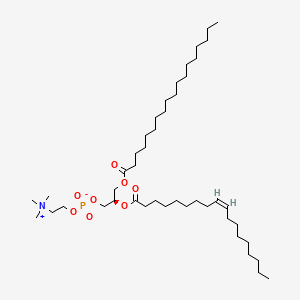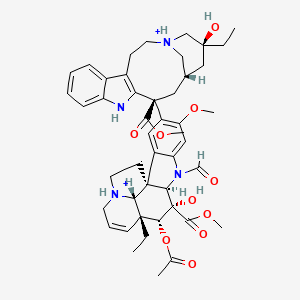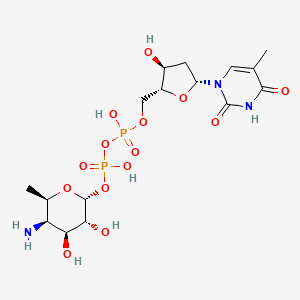
dTDP-4-amino-4,6-dideoxy-alpha-D-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-4-amino-4,6-dideoxy-alpha-D-galactose is a dTDP-4-amino-4,6-dideoxy-D-galactose in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate acid of a dTDP-4-amino-4,6-dideoxy-alpha-D-galactose(1-).
Applications De Recherche Scientifique
Structural Analysis in Bacterial Systems
- QdtB Enzyme Analysis : The enzyme QdtB from Thermoanaerobacterium thermosaccharolyticum, a pyridoxal phosphate (PLP)-dependent aminotransferase, plays a crucial role in the biosynthesis of dTDP-linked sugars like dTDP-Quip3NAc, a deoxyamino sugar. QdtB's structural analysis revealed its ability to process dTDP-3-acetamido-3,6-dideoxy-alpha-d-galactose, providing insights into its role in bacterial cell wall synthesis (Thoden et al., 2009).
Biosynthesis Pathways
- dTDP-Alpha-D-Quip3NAc Biosynthesis : The study detailed the biosynthesis of dTDP-alpha-D-Quip3NAc (a derivative of dTDP-alpha-D-galactose) in Thermoanaerobacterium thermosaccharolyticum, involving a five-enzyme pathway. This process is essential in the formation of lipopolysaccharide O-antigens and S-layer glycoproteins in bacteria (Pföstl et al., 2008).
Chemical Synthesis Studies
- Synthesis for Acarbose Biosynthesis Study : Chemical synthesis of dTDP-4-amino-4,6-dideoxy-alpha-D-glucose from galactose was conducted to understand the biosynthesis of the acarbose, an alpha-glucosidase inhibitor. This synthetic approach provided valuable insights into the biosynthesis of complex pseudotetrasaccharides (Bowers et al., 2002).
Functional Studies on Bacterial Enzymes
- QdtC Enzyme Functionality : QdtC, an enzyme involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, was structurally analyzed. This CoA-dependent N-acetyltransferase plays a critical role in the biosynthetic pathway of this sugar in bacteria (Thoden et al., 2009).
Engineered Microbial Biosynthesis
- Engineered E. coli for Glycoside Biosynthesis : E. coli was engineered to divert carbon flux for the production of dTDP-sugars, including dTDP-4-amino-4,6-dideoxy-D-galactose. This engineering approach facilitated the biosynthesis of novel glycosides with potential biological activities (Pandey et al., 2015).
Sugar Modification Studies
- Sugar Modification by N-Acyltransferase AntD : AntD, an enzyme from Bacillus cereus, was studied for its role in the biosynthesis of d-anthrose, a dideoxy sugar. This N-acyltransferase plays a significant role in modifying dTDP-4-amino-4,6-dideoxyglucose, which is crucial for the formation of bacterium's exosporium (Kubiak & Holden, 2012).
Propriétés
Formule moléculaire |
C16H27N3O14P2 |
|---|---|
Poids moléculaire |
547.34 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(17)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12+,13-,15-/m1/s1 |
Clé InChI |
UIVJXHWSIFBBCY-FQLHZTMTSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
SMILES canonique |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



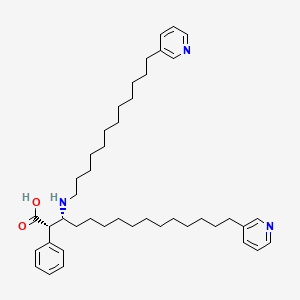



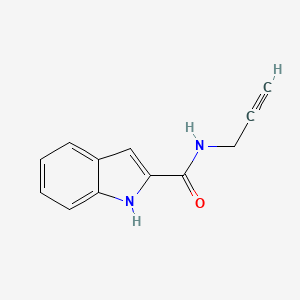
![1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester](/img/structure/B1263158.png)
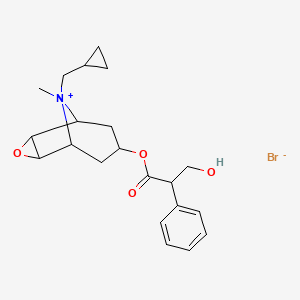
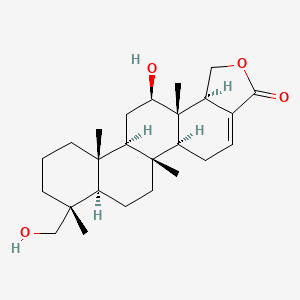
![3-(5-bromopyrimidin-2-yloxy)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1263162.png)
![(2R,3R,4S)-4-(dichloromethylsulfonylamino)-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1263164.png)
